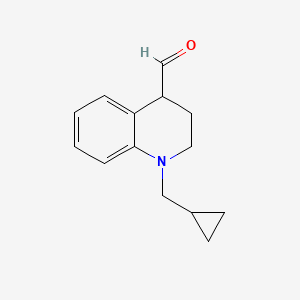
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is an organic compound with a complex structure that includes a cyclopropylmethyl group attached to a tetrahydroquinoline ring, which is further functionalized with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a cyclopropylmethylamine and a suitable aldehyde, the compound can be formed through a Pictet-Spengler reaction, which involves the cyclization of an iminium ion intermediate.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reduction: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-methanol
Substitution: Depending on the nucleophile, products can vary widely, including halogenated, aminated, or thiolated derivatives.
科学研究应用
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in synthetic organic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Compounds with similar structures have shown promise in treating various diseases, and this compound is studied for similar applications.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. It can form covalent or non-covalent bonds with enzymes, receptors, or other proteins, altering their function. The cyclopropylmethyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The aldehyde group can form Schiff bases with amines, leading to various biological effects.
相似化合物的比较
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-methanol: The alcohol group changes the compound’s solubility and reactivity.
Uniqueness: 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to the presence of both the cyclopropylmethyl and aldehyde groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c16-10-12-7-8-15(9-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,10-12H,5-9H2 |
InChI 键 |
SICNGCLFBUCVGB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2CCC(C3=CC=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




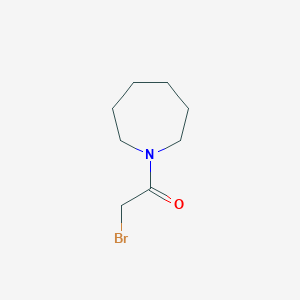
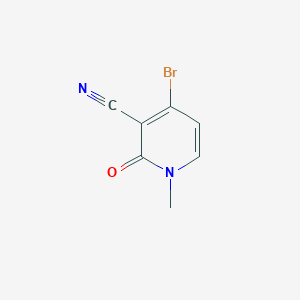

![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
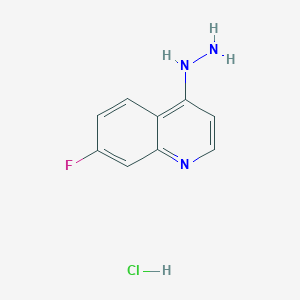

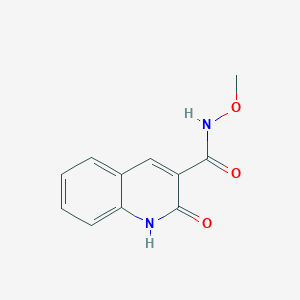

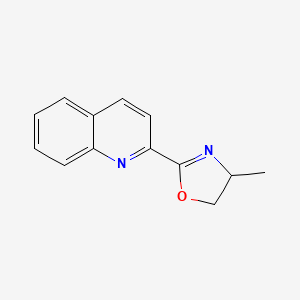
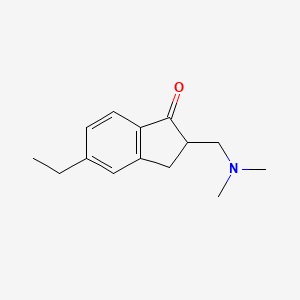
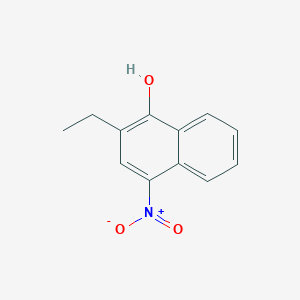
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
